molecular formula C17H24INO B15345360 Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide CAS No. 25433-49-2

Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide

Cat. No.: B15345360
CAS No.: 25433-49-2
M. Wt: 385.28 g/mol
InChI Key: HIWCCRVRGDADSR-UHFFFAOYSA-M
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Description

Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide is a quaternary ammonium compound that features a benzyl group, two methyl groups, a 3-(2-furyl)-2-methylpropyl group, and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react benzyldimethylamine with 3-(2-furyl)-2-methylpropyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability. Additionally, the choice of solvents and reaction conditions may be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce 3-(2-furyl)-2-methylpropanol.

Scientific Research Applications

Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound can be used in studies of cell membrane interactions and as a model compound for studying quaternary ammonium compounds.

    Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide involves its interaction with cell membranes. The positively charged ammonium group can interact with negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: A widely used quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used in various applications, including as a surfactant and antimicrobial agent.

Uniqueness

Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide is unique due to the presence of the furan ring, which imparts specific chemical properties and potential reactivity. This distinguishes it from other quaternary ammonium compounds that may lack such functional groups.

Conclusion

This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

25433-49-2

Molecular Formula

C17H24INO

Molecular Weight

385.28 g/mol

IUPAC Name

benzyl-[3-(furan-2-yl)-2-methylpropyl]-dimethylazanium;iodide

InChI

InChI=1S/C17H24NO.HI/c1-15(12-17-10-7-11-19-17)13-18(2,3)14-16-8-5-4-6-9-16;/h4-11,15H,12-14H2,1-3H3;1H/q+1;/p-1

InChI Key

HIWCCRVRGDADSR-UHFFFAOYSA-M

Canonical SMILES

CC(CC1=CC=CO1)C[N+](C)(C)CC2=CC=CC=C2.[I-]

Origin of Product

United States

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